Methylmelamine
Overview
Description
Synthesis Analysis
N-Methylmelamines are synthesized to serve as new building blocks for polymerization processes, creating modified melamine formaldehyde resins with reduced formaldehyde emissions. The synthesis involves selecting optimal polymerization processes and controlling the reaction to achieve high yields of each derivative with the highest possible purity. Conditions are optimized for substance polymerization and polymerization in solution, monitored by GC/MS, and characterized by NMR, IR spectroscopy, mass spectrometry, and X-ray diffraction (List et al., 2016).
Molecular Structure Analysis
The molecular structure of methylmelamines is comprehensively characterized using advanced techniques. This includes NMR and IR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction, providing insights into the arrangement and bonding within these compounds and their derivatives (List et al., 2016).
Chemical Reactions and Properties
The chemical properties of methylmelamines, particularly their reactivity in forming polymers and resins, are crucial for their industrial application. Studies highlight the direct vinylation of methylmelamines with acetylene to produce vinylmelamines, showcasing over 95% conversion efficiency. This process underpins the synthesis of cross-linked polymers through free radical polymerization, evidencing the chemical versatility of methylmelamines (Irrgeher et al., 2011).
Physical Properties Analysis
Physical properties, including solubility, melting points, and pKb values of N-methylmelamines, are determined to facilitate their application in polymer synthesis. These properties are significantly influenced by the number of amino, methylamino, and dimethylamino groups, affecting solubility, hydrogen bonding capacity, and thermal behavior (List et al., 2016).
Chemical Properties Analysis
The chemical behavior of methylmelamines, including their polymerization and interaction with other compounds, is essential for their utility in creating advanced materials. Their chemical structures are fully characterized, laying the groundwork for the synthesis of linear and cross-linked polymers. This encompasses their role in substituting harmful formaldehyde in resins and highlights their significance in developing environmentally friendlier polymers (Irrgeher et al., 2011).
Scientific Research Applications
Anti-Tumor Agents : N-Methylmelamines, such as hexamethylmelamine (HMM), have been investigated for nearly forty years as potential anti-tumor agents. HMM showed activity against ovarian and lung cancer, with side effects including nausea, vomiting, neuropathy, and myelosuppression (Judson, 1990).
Polymer Chemistry : N-Methylmelamines are used in the manufacturing of modified melamine formaldehyde resins and other polymer building blocks, which help reduce carcinogenic formaldehyde. Their solubility, melting points, and other physical properties are significant for their application in polymer chemistry (List et al., 2016).
Chemosterilants : Substituted melamines, including methylmelamines, have been tested as chemosterilants against house flies. Methylmelamines with certain structures showed effectiveness in inhibiting hatch or pupation (Labrecque et al., 1968).
Toxicity Studies : Research on the toxicity of contaminants in pet food, including N-methylmelamine, has been conducted. These studies help understand the impact of such compounds on renal toxicity in animals (Dobson et al., 2008).
Cytotoxicity Analysis : The cytotoxicity of hexamethylmelamine and its derivatives on various cell lines, including PC6 plasmacytoma cells, has been investigated. The study found that N-methylolmelamines are more toxic than HMM itself (Rutty & Abel, 1980).
Vinylmelamines in Polymerization : Vinyl functionalized melamine derivatives, including methylmelamines, have been synthesized for use in cross-linking based on polymerization, as potential substitutes for formaldehyde in melamine resins (Irrgeher et al., 2011).
Health Impacts : Studies have been conducted on the health impacts of melamine, including its effect on oocyte architecture, development, and fertility in mice, indicating its potential toxicity in reproductive health (Duan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-N-methyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPRMNBTVRDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158777 | |
Record name | Melamine, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmelamine | |
CAS RN |
13452-77-2 | |
Record name | Methylmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melamine, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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